amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281413.png)
Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as Compound A, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of a specific enzyme called phosphodiesterase 4 (PDE4), which is involved in the regulation of various physiological and biochemical processes in the body.
Mécanisme D'action
Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A inhibits PDE4 by binding to its catalytic site and preventing the hydrolysis of cyclic AMP (cAMP). cAMP is a second messenger molecule that plays a crucial role in the regulation of various physiological and biochemical processes. Inhibition of PDE4 by Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A leads to an increase in cAMP levels, which in turn leads to the activation of various signaling pathways involved in inflammation, immune response, and cognition.
Biochemical and Physiological Effects
The inhibition of PDE4 by Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been shown to have various biochemical and physiological effects. In animal models of asthma and COPD, Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been shown to reduce airway inflammation and improve lung function. In animal models of neurodegenerative disorders, Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been shown to improve cognitive function and reduce neuronal damage. These effects are believed to be mediated by the activation of cAMP-dependent signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PDE4, making it a valuable tool for studying the role of PDE4 in various physiological and biochemical processes. It is also a cell-permeable compound, making it suitable for use in cell-based assays. However, Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has some limitations. It is a synthetic compound, and its synthesis method is complex and time-consuming. It is also relatively expensive compared to other PDE4 inhibitors.
Orientations Futures
There are several future directions for research on Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A. One area of research is the development of more potent and selective PDE4 inhibitors based on the structure of Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A. Another area of research is the application of Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A in the treatment of various diseases, including asthma, COPD, and neurodegenerative disorders. Finally, research is needed to elucidate the signaling pathways involved in the biochemical and physiological effects of Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A, which could lead to the development of novel therapeutic targets.
Méthodes De Synthèse
The synthesis of Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A involves several steps, starting with the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylbenzoic acid in the presence of a base to form an intermediate. This intermediate is then reacted with 2-methyl-1-benzofuran-3-carboxylic acid in the presence of a coupling reagent to form the final product, Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A. The synthesis of Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been optimized to improve its yield and purity, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been extensively studied in scientific research due to its potent inhibitory activity against PDE4. PDE4 is an enzyme that plays a crucial role in the regulation of various physiological and biochemical processes, including inflammation, immune response, and cognition. Inhibition of PDE4 has been shown to have therapeutic potential in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders. Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been shown to be a potent inhibitor of PDE4, making it a valuable tool for scientific research in these areas.
Propriétés
Formule moléculaire |
C25H20FNO6S |
|---|---|
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
methyl 5-[(4-fluorophenyl)sulfonyl-(4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H20FNO6S/c1-15-4-6-17(7-5-15)24(28)27(34(30,31)20-11-8-18(26)9-12-20)19-10-13-22-21(14-19)23(16(2)33-22)25(29)32-3/h4-14H,1-3H3 |
Clé InChI |
VVVPRSYONFXAEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)S(=O)(=O)C4=CC=C(C=C4)F |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)S(=O)(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)

![4-ethyl-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281333.png)
![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)
![Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281337.png)
![ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate](/img/structure/B281338.png)
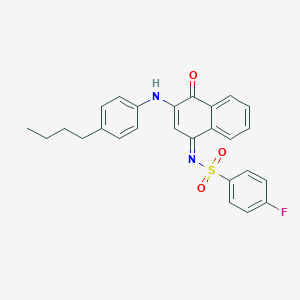

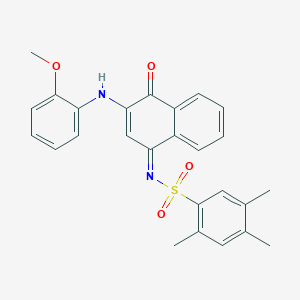

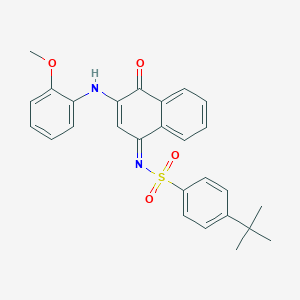
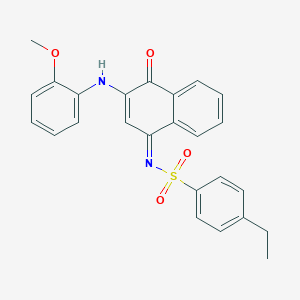
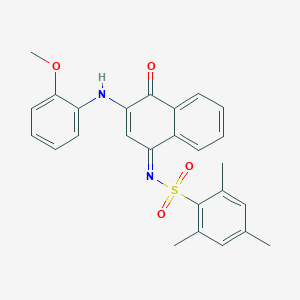
![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide](/img/structure/B281355.png)